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molecular formula C3H9N.ClH<br>C3H10ClN B3395945 Trimethylamine hydrochloride CAS No. 593-81-7

Trimethylamine hydrochloride

Cat. No. B3395945
M. Wt: 95.57 g/mol
InChI Key: SZYJELPVAFJOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07824746B2

Procedure details

Bisphenol F epoxy resin (Nihon Kayaku Co., Ltd. RE-404P, epoxy equivalent 160 g/eq., amount of hydrolysis 30 ppm) was dissolved in toluene, and added dibutylhydroxy toluene as the polymerization inhibitor therein, then temperature was risen up to 60° C. Thereafter, acrylic acid in 100% equivalent amount to epoxy group was added, further temperature was risen up to 80° C. Then trimethylammonium chloride as the reaction catalyst was added thereto, followed by stirring at 98° C. for about 50 hours. The resultant reaction mixture was washed with water, and toluene was distilled out to obtain epoxy acrylate of bisphenol F (Epoxyacrylate C).
[Compound]
Name
Bisphenol F epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
dibutylhydroxy toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[CH:9][C:8](C)=[C:7]([OH:12])[C:6]=1[CH2:13][CH2:14][CH2:15][CH3:16])CCC.[C:17](O)(=[O:20])[CH:18]=[CH2:19].[Cl-].C[NH+](C)C>C1(C)C=CC=CC=1>[CH:16]1[CH:15]=[C:14]([CH2:13][C:6]2[C:7]([OH:12])=[CH:8][CH:9]=[CH:10][CH:5]=2)[C:17]([OH:20])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Bisphenol F epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
dibutylhydroxy toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=C(C(=C(C=C1)C)O)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[NH+](C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Stirring
Type
CUSTOM
Details
by stirring at 98° C. for about 50 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as the polymerization inhibitor therein, then temperature
CUSTOM
Type
CUSTOM
Details
was risen up to 60° C
CUSTOM
Type
CUSTOM
Details
was risen up to 80° C
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
WASH
Type
WASH
Details
was washed with water, and toluene
DISTILLATION
Type
DISTILLATION
Details
was distilled out

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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